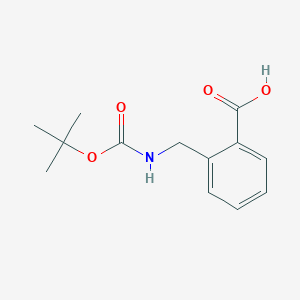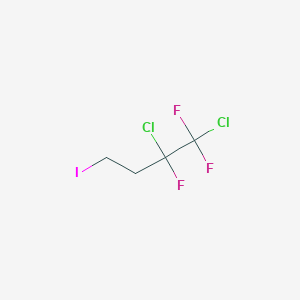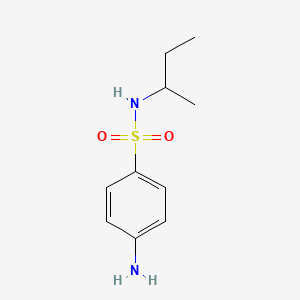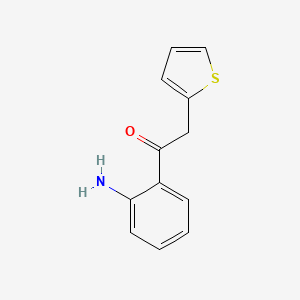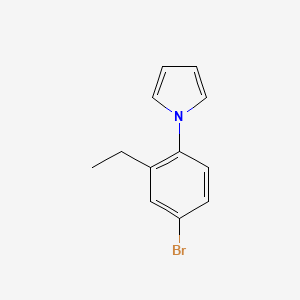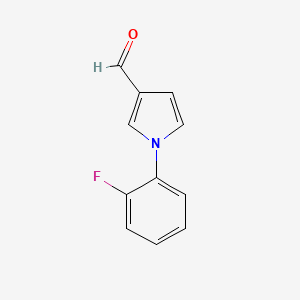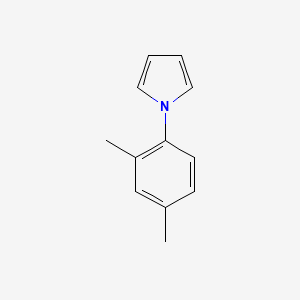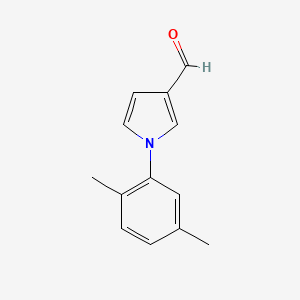
N-(thiophen-3-ylmethyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(thiophen-3-ylmethyl)butan-2-amine" is a molecule that is part of a broader class of compounds featuring a thiophene ring, which is a sulfur-containing heterocycle. The thiophene moiety is known for its significance in pharmaceuticals and materials science due to its electronic properties and stability. The presence of the amine group suggests potential reactivity and the possibility for further functionalization, which could be of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of thiophene-containing amines can be approached through various methods. For instance, the Buchwald–Hartwig cross-coupling reaction is a powerful tool to create carbon-nitrogen bonds and has been used to synthesize compounds such as N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine . Another method involves the Gewald reaction, which is a multicomponent reaction that can be used to synthesize thiophene derivatives, as seen in the preparation of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . These methods highlight the versatility and adaptability of synthetic strategies to incorporate the thiophene ring into complex organic molecules.
Molecular Structure Analysis
The molecular structure of thiophene-based amines is characterized by the presence of the five-membered thiophene ring and the amine functionality. The electronic distribution and the molecular conformation can be studied using spectroscopic methods such as NMR, IR, and mass spectrometry . The structure of these compounds can significantly influence their physical properties and reactivity, which is crucial for their potential applications in material science or pharmaceuticals.
Chemical Reactions Analysis
Thiophene-containing amines can undergo various chemical reactions, including further functionalization of the amine group. For example, the reaction with thiourea can lead to the formation of thiocarbamidophenyl derivatives . Additionally, the presence of the amine group can facilitate the formation of Schiff bases when reacted with aldehydes, which can exhibit antimicrobial activity . The reactivity of these compounds can be tuned by substituents on the thiophene ring or the amine nitrogen, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-based amines are influenced by the molecular structure. For instance, the introduction of substituents on the thiophene ring can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as the ability to delocalize electrons, are also critical, especially for materials science applications. The stability of these compounds can be assessed through their resistance to oxidation and their behavior in various solvents . The antimicrobial and antinociceptive activities of some thiophene derivatives also highlight the importance of understanding their biological properties .
科学的研究の応用
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) are efficient in mineralizing nitrogen-containing compounds, including amino and azo compounds, which are resistant to conventional degradation. These compounds are prevalent in industries such as textile, agriculture, and chemicals. AOPs like ozone and Fenton processes have been highlighted for their reactivity and potential in degrading amines, dyes, and pesticides. The degradation mechanisms, influenced by factors such as pH, initial concentration, and treatment time, involve specific attacks on N atoms. Hybrid methods combining AOPs show synergistic effects and are suggested for tailoring specific effluents, indicating a broad application scope in industrial effluent treatment (Bhat & Gogate, 2021).
Medicinal Chemistry of Nucleobases and Nucleosides
Furan and thiophene structures, including N-(thiophen-3-ylmethyl)butan-2-amine, are integral in medicinal chemistry, particularly in the development of nucleobase and nucleoside analogues with potent biological activities. These heterocyclic compounds, when used as bioisosteric replacements for aryl substituents, can significantly influence activities, offering a pathway for optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The detailed analysis of structure-activity relationships in this domain underscores the compound's potential in the development of new therapeutic agents (Ostrowski, 2022).
Environmental and Health Monitoring
The measurement of human urinary carcinogen metabolites, including aromatic amines and heterocyclic aromatic amines, is crucial in evaluating tobacco and cancer relationships. The quantification of these metabolites in the urine offers insights into carcinogen dose, exposure, and metabolism in humans. N-(thiophen-3-ylmethyl)butan-2-amine, as part of the aromatic and heterocyclic amine category, can be monitored through these assays, contributing to studies on environmental tobacco smoke exposure, harm reduction strategies in tobacco use, and the metabolic aspects of carcinogen exposure (Hecht, 2002).
Surface Chemistry and Catalysis
Investigations on the interaction of thiophene derivatives, including N-(thiophen-3-ylmethyl)butan-2-amine, with palladium surfaces reveal distinct reaction mechanisms, shedding light on desulfurization, deoxygenation, and denitrogenation processes. These insights are pivotal for catalytic applications and the development of novel catalysts for industrial processes, such as refining and chemical synthesis (Caldwell & Land, 1997).
特性
IUPAC Name |
N-(thiophen-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-8(2)10-6-9-4-5-11-7-9/h4-5,7-8,10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGIQWHDMIDHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406045 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)butan-2-amine | |
CAS RN |
892592-86-8 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

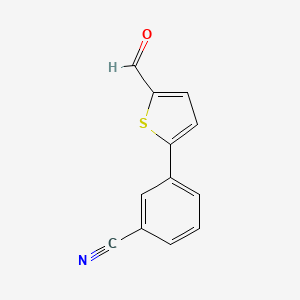



![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
